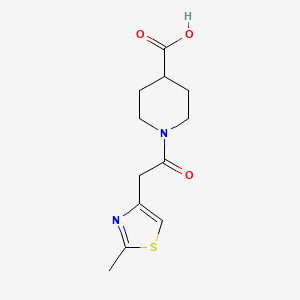
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid is a compound that features a thiazole ring and a piperidine ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . Piperidine derivatives are also significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
One common synthetic route includes the reaction of 2-methylthiazole with an acylating agent to form the intermediate, which is then reacted with piperidine-4-carboxylic acid under suitable conditions . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding alcohols or amines .
Scientific Research Applications
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and piperidine derivatives:
Thiazole derivatives: Such as sulfathiazole and ritonavir, which also exhibit antimicrobial and antiviral activities.
Piperidine derivatives: Including piperine and piperidine itself, known for their wide range of pharmacological activities.
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid is unique due to its combined thiazole and piperidine structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties .
Biological Activity
1-(2-(2-Methylthiazol-4-yl)acetyl)piperidine-4-carboxylic acid (C12H16N2O3S) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities. Its molecular weight is approximately 268.33 g/mol, and it exhibits various functional groups that contribute to its reactivity and interaction with biological targets.
Antibacterial Activity
Research has shown that this compound possesses significant antibacterial properties. In a study evaluating various piperidine derivatives, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Pseudomonas aeruginosa | 0.1 mg/mL |
These results indicate that the compound is particularly potent against Staphylococcus aureus, suggesting its potential as an antibacterial agent in therapeutic applications .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity. It was tested against various fungal strains, including Candida albicans.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 3.125 mg/mL |
| Fusarium oxysporum | 56.74 mg/mL |
The antifungal properties highlight the compound's versatility in combating microbial infections .
Anticancer Activity
The anticancer potential of the compound has also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its anticancer efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A-431 (skin cancer) | 1.98 ± 1.22 |
| Jurkat (leukemia) | 1.61 ± 1.92 |
These findings suggest that the compound may interact with cellular mechanisms involved in cancer proliferation, potentially serving as a lead compound for further development in cancer therapy .
Case Studies
Several case studies have evaluated the biological activities of similar thiazole-containing compounds, providing insights into their pharmacological profiles:
- Anticonvulsant Activity : Compounds with thiazole moieties have shown significant anticonvulsant properties in animal models, indicating a broad spectrum of neuropharmacological effects.
- Cytotoxicity Studies : Thiazole derivatives have been tested for their ability to induce apoptosis in cancer cells, with some demonstrating mechanisms involving mitochondrial pathways and caspase activation.
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-8-13-10(7-18-8)6-11(15)14-4-2-9(3-5-14)12(16)17/h7,9H,2-6H2,1H3,(H,16,17) |
InChI Key |
HEQBNHRLEVQGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















